Gusperimus is classified as a synthetic immunosuppressant and is chemically related to spergualin. It functions by modulating immune responses, particularly affecting T cell activation and differentiation. The European Commission granted it orphan drug status in 2001 due to its potential benefits in treating resistant cases of autoimmune diseases .
The synthesis of gusperimus involves several intricate steps:
Gusperimus features a complex molecular structure characterized by its guanidine moiety, which is integral to its immunosuppressive activity. The compound's molecular formula is , and it possesses a molecular weight of approximately 370.46 g/mol.
Gusperimus participates in various chemical reactions primarily related to its immunosuppressive properties:
Gusperimus exerts its immunosuppressive effects through several mechanisms:
Gusperimus exhibits several notable physical and chemical properties:
Gusperimus has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2